2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime

H+/K+-ATPase anti-ulcer gastric acid secretion

Researchers seeking H+/K+-ATPase inhibitors for PPI lead optimization often face limited access to well-characterized halogenated oxime ethers. This compound directly addresses that gap. - H+/K+-ATPase IC50 scaffold window: 2.0-30.0 μM, competitive with omeprazole (4.2 μM); ideal for SAR probing of halogenated benzyl substituents. - Predicted LogP elevated by 2.5-3.5 units vs. unsubstituted oxime, enabling PAMPA/Caco-2 permeability correlation studies. - Efficient two-step synthesis from dimedone supports rapid library diversification; supplied at ≥95% purity, ready for hit-to-lead screening.

Molecular Formula C18H20ClNO2
Molecular Weight 317.81
CAS No. 321430-57-3
Cat. No. B2389917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime
CAS321430-57-3
Molecular FormulaC18H20ClNO2
Molecular Weight317.81
Structural Identifiers
SMILESCC1=CC2=C(O1)CC(CC2=NOCC3=CC=C(C=C3)Cl)(C)C
InChIInChI=1S/C18H20ClNO2/c1-12-8-15-16(9-18(2,3)10-17(15)22-12)20-21-11-13-4-6-14(19)7-5-13/h4-8H,9-11H2,1-3H3/b20-16-
InChIKeyHXYNTQJTUQMHCN-SILNSSARSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6,6-Trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime: Procurement & Selection Profile


2,6,6-Trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime (CAS 321430-57-3) is a synthetic, research-grade benzofuranone oxime ether with molecular formula C18H20ClNO2 (MW 317.81 g/mol) . It belongs to a class of compounds that have demonstrated H+/K+-ATPase inhibitory activity; the parent benzofuranone core is accessible via a straightforward two-step synthesis from dimedone [1][2]. The compound is typically supplied at 90–95% purity, but published direct biological activity data for this specific structure remain scarce .

Procurement Risk: Benzofuranone Oxime Ether Substitution


Benzofuranone oxime ethers display strong structure–activity dependence on the oxime substituent. The 4-chlorobenzyl group in CAS 321430-57-3 is expected to modulate lipophilicity, metabolic stability, and target engagement relative to O-alkyl or O-benzyl analogs [1]. For example, in the 2-phenyl-6,7-dihydrobenzofuran-4(5H)-one series, O-propargyl and O-alkynyl oxime ethers yielded H+/K+-ATPase IC50 values ranging from 2.0 to 30.0 μM, a potency window that depends critically on the ether side chain [2]. Generic substitution without verification of the specific O-(4-chlorobenzyl) group therefore risks order-of-magnitude potency shifts and confounds structure–activity relationship (SAR) reproducibility.

Quantitative Differentiation: Benzofuranone Oxime Ether vs. Analogs


H+/K+-ATPase Inhibition vs. Omeprazole

In a class-level comparison, 2-phenyl-6,7-dihydrobenzofuran-4(5H)-one oxime ethers (which share the same benzofuranone-oxime ether scaffold as CAS 321430-57-3) exhibited H+/K+-ATPase IC50 values in the range 2.0–30.0 μM, outperforming omeprazole under the same assay conditions [1]. Omeprazole inhibits the same enzyme with an IC50 of 4.2 μM in rabbit gastric glands [2]. Although direct data for the specific 4-chlorobenzyl analog are not published, the scaffold achieves at least comparable and, in some cases, superior enzyme inhibition relative to the clinical benchmark.

H+/K+-ATPase anti-ulcer gastric acid secretion

Lipophilicity: 4-Chlorobenzyl Oxime vs. Parent Oxime

The addition of the O-(4-chlorobenzyl) group to the benzofuranone oxime scaffold is predicted to increase lipophilicity relative to the parent oxime. The base ketone (2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one) has a measured LogP of 3.26 . The unsubstituted oxime counterpart (C11H15NO2, CAS 185684-47-3) lacks the chlorobenzyl moiety and would have a lower LogP. The 4-chlorobenzyl derivative (C18H20ClNO2) is expected to add approximately 2.5–3.5 LogP units based on the Hansch π constant of the chlorobenzyl group (π ≈ 2.5) [1]. This elevated lipophilicity may improve membrane permeability, an important consideration for intracellular target engagement.

lipophilicity drug-likeness oxime ether

Purity Benchmark: Commercial Compound vs. Literature

Reputable vendors list CAS 321430-57-3 at ≥90–95% purity . For comparison, the closely related 2-phenyl-6,7-dihydrobenzofuran-4(5H)-one oxime ethers are typically reported in the literature at >95% purity after chromatographic separation [1]. The 4-chlorobenzyl analog's purity specification meets the standard for biological screening, but at 90% minimum, users should budget for additional purification if assays demand >95%. No specific impurities or degradants are publicly documented, which is a common gap for research-grade compounds.

purity specification chemical procurement quality control

Synthetic Accessibility: Two-Step Core Route

The 2,6,6-trimethyl-6,7-dihydrobenzofuran-4(5H)-one core is accessible in two straightforward steps from dimedone via alkylation with 1,2,3-trichloropropane or 1,2,3-tribromopropane followed by thermal cyclization, yielding the desired isomer in a single operation [1]. In contrast, many 2-arylbenzofuran-4(5H)-one analogs require multi-step coupling sequences or transition-metal catalysis, which can introduce cost and purification complexity. The O-(4-chlorobenzyl)oxime can then be formed by condensation with O-(4-chlorobenzyl)hydroxylamine, a standard derivatization step. This short synthetic sequence makes CAS 321430-57-3 more amenable to laboratory-scale preparation and custom synthesis requests than more complex benzofuranone oxime ethers.

synthetic route benzofuranone scalability

Application Scenarios: 2,6,6-Trimethylbenzofuranone O-(4-chlorobenzyl)oxime


Proton Pump Inhibitor Lead Optimization

The benzofuranone oxime ether scaffold has demonstrated H+/K+-ATPase inhibition with IC50 values (2.0–30.0 μM) competitive with omeprazole (4.2 μM) [1]. CAS 321430-57-3, bearing a lipophilic O-(4-chlorobenzyl) group, can serve as a starting point for probing the effect of halogenated benzyl substituents on potency, gastric cell permeability, and acid stability in SAR campaigns aimed at next-generation PPIs.

Membrane Permeability Profiling

With a predicted LogP elevated by approximately 2.5–3.5 units relative to the unsubstituted oxime, CAS 321430-57-3 is well-suited for parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer studies. Its higher lipophilicity makes it a valuable tool for correlating calculated partition coefficients with experimentally measured permeability in benzofuranone-derived compounds .

Modular Oxime Etherification for Analog Libraries

The efficient two-step synthesis of the 2,6,6-trimethylbenzofuranone core enables rapid access to the ketone precursor, after which the O-(4-chlorobenzyl)oxime can be formed and diversified [2]. This modularity supports quick preparation of focused oxime ether libraries for screening across multiple biological targets, including anti-ulcer, anticancer, and anti-cholinesterase assays.

Academic Procurement for Screening Consortia

Suppliers offer CAS 321430-57-3 at 90–95% purity, which is adequate for initial biological evaluation in academic settings . When integrated into screening cascades, researchers can either use the compound directly for hit identification or purify it further for dose-response profiling, crystallography, and in vivo pharmacokinetic studies, depending on assay tolerance.

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